Fmoc-Hyp(Bom)-OH

Vue d'ensemble

Description

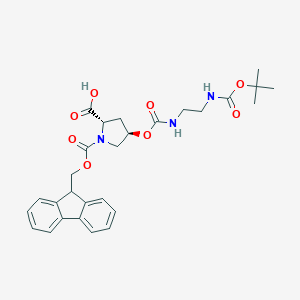

The compound Fmoc-Hyp(Bom)-OH is a derivative used in peptide synthesis. It is a protected form of hydroxyproline, an amino acid that plays a crucial role in the stability of collagen. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group and a benzyloxymethyl (Bom) group protecting the hydroxyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Hyp(Bom)-OH typically involves the protection of hydroxyproline. The process begins with the protection of the hydroxyl group using the benzyloxymethyl (Bom) group. This is followed by the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often involve the use of organic solvents and specific reagents to ensure the selective protection of functional groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for the addition of reagents and the control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Hyp(Bom)-OH undergoes several types of chemical reactions, primarily during peptide synthesis. These include:

Deprotection Reactions: Removal of the Fmoc and Bom protecting groups under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions:

Deprotection: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF). The Bom group can be removed using acidic conditions.

Coupling: Peptide bond formation is facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated as a building block.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Hyp(Bom)-OH is primarily utilized in SPPS, where it serves as a building block for peptides that mimic collagen structures. The compound's unique properties allow for efficient coupling with other amino acids, facilitating the formation of peptide bonds .

Key Reactions Involved

- Deprotection Reactions : Removal of Fmoc and Bom groups using specific conditions (e.g., piperidine in DMF for Fmoc removal).

- Coupling Reactions : Formation of peptide bonds with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) .

Biological Research

In biological contexts, this compound aids in studying hydroxyproline's role in protein stability and function. It is also crucial in synthesizing peptides for structural studies and functional assays .

Medical Applications

Peptides synthesized using this compound are being investigated for therapeutic applications, particularly in:

- Wound Healing : Peptides that promote tissue regeneration.

- Antibody-Drug Conjugates (ADCs) : Serving as non-cleavable linkers in ADCs to enhance drug delivery efficacy .

Industrial Uses

The compound finds applications in the production of peptide-based products in industries such as cosmetics and biomaterials. Its ability to facilitate the synthesis of complex peptides makes it valuable for creating novel materials with specific properties .

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the efficient coupling of Fmoc-L-His(MBom)-OH with aniline linkers, achieving an 88% yield with negligible racemization. This highlights the compound's effectiveness in synthesizing peptides with high purity and specificity .

Case Study 2: Application in PROTAC Technology

This compound has been employed in developing proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells .

Mécanisme D'action

The mechanism of action of Fmoc-Hyp(Bom)-OH involves its incorporation into peptides during synthesis. The Fmoc and Bom groups protect the amino and hydroxyl groups, respectively, allowing for selective reactions at other sites. Once incorporated into a peptide, the protecting groups are removed, and the hydroxyproline residue contributes to the stability and function of the peptide.

Comparaison Avec Des Composés Similaires

Fmoc-Hyp(Trt)-OH: Another protected form of hydroxyproline, where the hydroxyl group is protected by a trityl (Trt) group.

Fmoc-Pro-OH: A protected form of proline, lacking the hydroxyl group present in hydroxyproline.

Uniqueness: Fmoc-Hyp(Bom)-OH is unique due to the presence of both Fmoc and Bom protecting groups, which provide selective protection and deprotection strategies during peptide synthesis. This makes it particularly useful for the synthesis of complex peptides where precise control over functional group reactivity is required.

Activité Biologique

Fmoc-Hyp(Bom)-OH (CAS Number: 187223-15-0) is a specialized compound used primarily in peptide synthesis. It serves as a non-cleavable linker in antibody-drug conjugates (ADCs) and as a component in PROTAC (proteolysis-targeting chimeras) technology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C28H33N3O8

- Molecular Weight : 539.577 g/mol

- Density : 1.35 g/cm³

- Boiling Point : 749.0 °C

- Flash Point : 406.8 °C

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its mechanism involves the following steps:

- Protection of Functional Groups : The hydroxyproline moiety is protected using the benzyloxymethyl (Bom) group, while the amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group.

- Peptide Chain Elongation : During SPPS, this compound is incorporated into growing peptide chains, facilitating the formation of peptide bonds with other amino acids.

- Deprotection Reactions : The Fmoc and Bom groups are removed under specific conditions to yield free amino acids for further reactions.

Applications in Research and Medicine

This compound plays a critical role in various fields:

- Peptide Synthesis : It is extensively used for synthesizing peptides that mimic collagen structure, which is vital for studying protein stability and function.

- Antibody-Drug Conjugates (ADCs) : As a non-cleavable linker, it connects cytotoxic drugs to antibodies, enhancing targeted therapy against cancer cells .

- PROTAC Technology : This compound serves as a linker that connects ligands for E3 ubiquitin ligases and target proteins, promoting selective degradation of unwanted proteins within cells .

Table 1: Summary of Key Research Findings

Pharmacokinetics

The pharmacokinetics of peptides synthesized with this compound depend on several factors:

- Concentration of Organic Bases : The efficiency of deprotection reactions can vary with different organic bases used during SPPS.

- Environmental Conditions : Temperature and solvent choice can influence reaction outcomes and overall yield.

Propriétés

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O8/c1-28(2,3)39-26(35)30-13-12-29-25(34)38-17-14-23(24(32)33)31(15-17)27(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,29,34)(H,30,35)(H,32,33)/t17-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVAFJSUWCTINJ-HXOBKFHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCNC(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187223-15-0 | |

| Record name | 4[[[[2-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]ETHYL]AMINO]CARBONYL]OXY]-, 1-(9H-FLUOREN-9-YLMETHYL) ESTER (2S,4R)- 1,2-PYRROLIDINEDICARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.